molecular formula C15H26N2O2 B10753578 Aphyllic acid

Aphyllic acid

Cat. No.: B10753578
M. Wt: 266.38 g/mol
InChI Key: VFENFLGNSRQELY-RFPFOJJUSA-N
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Description

Aphyllinic acid is a quinolizidine alkaloid derived from the plant Anabasis aphylla L. It is known for its bronchodilator and nerve-blocking activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Aphyllinic acid can be synthesized through several methods. One common approach involves the reaction of its hydrochloride and nitroso derivatives with amino alcohols, resulting in cyclization to form aphylline . Another method includes the selective splitting off of nitroso groups in esters of the compound .

Industrial Production Methods

Industrial production of aphyllinic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Aphyllinic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of aphyllinic acid include amino alcohols, nitroso compounds, and various oxidizing and reducing agents . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of aphyllinic acid include aphylline and its derivatives

Mechanism of Action

The mechanism of action of aphyllinic acid involves its interaction with specific molecular targets and pathways. It is known to exert its effects by blocking nerve signals and relaxing bronchial muscles . The exact molecular targets and pathways involved in these actions are still under investigation.

Comparison with Similar Compounds

Aphyllinic acid is similar to other quinolizidine alkaloids such as lupinine, cytisine, and sparteine . it is unique in its specific biological activities and chemical properties. The comparison with these similar compounds highlights its potential for unique applications in various fields.

List of Similar Compounds

  • Lupinine
  • Cytisine
  • Sparteine

Aphyllinic acid stands out due to its specific bronchodilator and nerve-blocking activities, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

3-[(2S)-piperidin-2-yl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid

InChI

InChI=1S/C15H26N2O2/c18-15(19)12-9-11(13-5-1-3-7-16-13)10-17-8-4-2-6-14(12)17/h11-14,16H,1-10H2,(H,18,19)/t11?,12?,13-,14?/m0/s1

InChI Key

VFENFLGNSRQELY-RFPFOJJUSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2CC(C3CCCCN3C2)C(=O)O

Canonical SMILES

C1CCNC(C1)C2CC(C3CCCCN3C2)C(=O)O

Origin of Product

United States

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